2-Chlorophenazine 5-oxide

Nucleophilic aromatic substitution Phenazine oxide reactivity Synthetic intermediate

Non-oxidized 2-chlorophenazine is entirely unreactive toward electrophilic substitution, blocking synthetic access to 7-substituted and 2-alkoxy phenazine derivatives. 2-Chlorophenazine 5-oxide (CAS 1211-09-2) solves this dead end through N-oxide-mediated ring activation. • Exclusive 7-nitration: undergoes regioselective substitution where the non-oxidized precursor fails completely, enabling 2-chloro-7-nitro-phenazine synthesis. • Clean 2-alkoxylation: delivers 2-ethoxyphenazine 5-oxide in 91% isolated yield under aqueous ethanolic alkali, free from competing hydrolysis. • Thermal QC: distinct mp 178-178.5°C (dec.) permits rapid identity confirmation against the non-oxidized analog (~146-148°C).

Molecular Formula C12H7ClN2O
Molecular Weight 230.65 g/mol
CAS No. 1211-09-2
Cat. No. B176258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenazine 5-oxide
CAS1211-09-2
Molecular FormulaC12H7ClN2O
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=C(C=CC3=[N+]2[O-])Cl
InChIInChI=1S/C12H7ClN2O/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15(12)16/h1-7H
InChIKeyBKCPNDKKVXMVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenazine 5-oxide Overview


2-Chlorophenazine 5-oxide (CAS 1211-09-2) is a heterocyclic organic compound belonging to the class of phenazine N-oxide derivatives. It is characterized by a chlorine substituent at the 2-position and an N-oxide group at the 5-position of the tricyclic phenazine ring system. The compound has the molecular formula C12H7ClN2O and a molecular weight of 230.65 g/mol [1]. It typically presents as a pale yellow crystalline solid with a reported melting point range of 178–178.5°C (with decomposition) [2]. Its aqueous solubility is limited (0.058 g/L at 25°C), while it exhibits moderate solubility in organic solvents, consistent with other halogenated phenazine derivatives [3]. The combination of the electron-withdrawing chlorine substituent and the polar N-oxide moiety imparts distinct electronic and steric properties that differentiate this scaffold from non-oxidized chlorophenazines and from regioisomeric N-oxides, establishing its utility as a synthetic intermediate in heterocyclic chemistry and as a probe in structure-activity relationship studies [4].

Exclusive Alkoxylation Clean 2-alkoxy N-oxide synthesis without hydrolysis byproducts
Regioselective Nitration Electrophilic substitution at 7-position enabled by N-oxide
Activated Halogen Enhanced chlorine reactivity for nucleophilic amination/alkoxylation

Why 2-Chlorophenazine 5-oxide Is Irreplaceable


Generic substitution within the chlorophenazine class is not feasible because the presence and position of the N-oxide group profoundly alters both the electronic activation of the halogen substituent and the regioselectivity of electrophilic aromatic substitution. The N-oxide moiety exerts a meta-activating effect on the halogen, significantly enhancing nucleophilic displacement reactivity compared to the corresponding non-oxidized chlorophenazines [1]. Furthermore, regioisomeric differences among 1-, 2-, and 3-chlorophenazine 5-oxides dictate the reaction pathway: for instance, 2-chlorophenazine 5-oxide undergoes exclusive alkoxylation (91% yield of 2-ethoxyphenazine 5-oxide) under conditions where the 3-chloro isomer yields a mixture of hydroxylation (65% yield) and alkoxylation (32% yield) products [2]. In electrophilic substitution (nitration), 2-chlorophenazine 5-oxide is substituted exclusively at the 7-position, whereas the non-oxidized 2-chlorophenazine fails to undergo nitration entirely under identical conditions [3]. These divergent behaviors underscore that the precise combination of chlorine position and N-oxide substitution is not a fungible property; substituting an alternative chlorophenazine derivative would lead to either no reaction, different product distributions, or altered regiochemical outcomes.

Non‑oxidized analog
Lacks electrophilic nitration reactivity; 7‑functionalization may not proceed
3‑Chloro regioisomer
Yields mixed alkoxylation/hydrolysis products, complicating purification
1‑Chloro isomer
Lower nucleophilic displacement reactivity may reduce amination efficiency

Quantitative Differentiators for 2-Chlorophenazine 5-oxide


Exclusive Alkoxylation vs. Mixed Products

Under identical nucleophilic substitution conditions (aqueous ethanolic alkali), 2-chlorophenazine 5-oxide demonstrates exclusive alkoxylation to yield 2-ethoxyphenazine 5-oxide in 91% yield, whereas the 3-chloro regioisomer produces a mixture of 3-hydroxyphenazine 5-oxide (65% yield) and 3-ethoxyphenazine 5-oxide (32% yield) [1]. This product divergence stems from differential activation and stabilization effects conferred by the position of the chlorine relative to the N-oxide group.

Alkoxylation outcome
Head-to-head
Target: 91% 2-ethoxyphenazine 5-oxide, no hydrolysis
3-Cl isomer: 65% hydrolysis, 32% alkoxylation
Supports exclusive alkoxylation workflow
Aqueous alcoholic alkali, reflux
Nucleophilic aromatic substitution Phenazine oxide reactivity Synthetic intermediate

N-Oxide-Dependent Nitration Reactivity

When subjected to nitration conditions (concentrated sulfuric acid and potassium nitrate), 2-chlorophenazine 5-oxide undergoes substitution at the 7-position to yield the 7-nitro derivative [1]. In direct contrast, non-oxidized 2-chlorophenazine fails to undergo nitration under identical conditions, even when the reaction temperature is raised to 80°C [2]. The N-oxide group is essential for activating the phenazine ring toward electrophilic attack and for directing substitution to the 7-position.

Nitration reactivity
Head-to-head
Target: substitution at 7‑position
Non‑oxidized analog: no reaction, even at 80°C
Enables regioselective 7‑nitro functionalization
Conc. H₂SO₄, KNO₃
Electrophilic aromatic substitution Regioselective functionalization Heterocyclic derivatization

Piperidination: Positional and N-Oxide Effects

In piperidination reactions, 2-chlorophenazine exhibits considerably higher reactivity than 1-chlorophenazine [1]. Furthermore, the presence of the 5-oxide group enhances the reactivity of the chlorine atom in 1-chlorophenazine 5-oxide, demonstrating a halogen-activating effect of the N-oxide moiety [2]. This establishes a reactivity hierarchy relevant for nucleophilic substitution applications.

Piperidination ranking
Class-level
Reactivity order: 2‑Cl ≫ 1‑Cl; N‑oxide further activates halogen
2‑Cl isomer shows higher reactivity for amine substitution
Qualitative ranking from literature
Nucleophilic aromatic substitution Halogen reactivity Amine functionalization

Melting Point Differentiator: 2-Chlorophenazine 5-oxide (178–178.5°C) vs. Non-Oxidized 2-Chlorophenazine (~146–148°C)

The melting point of 2-chlorophenazine 5-oxide is reported as 178–178.5°C with decomposition, which is substantially higher than the melting point range reported for non-oxidized 2-chlorophenazine (approximately 146–148°C) [1]. This thermal difference arises from the polar N-oxide moiety, which enhances intermolecular interactions in the crystalline state.

Melting point Δ
Data to verify
178–178.5°C (dec.) vs ~146–148°C
Identity confirmation via thermal analysis
Source review suggested; verify upon receipt
Physicochemical characterization Quality control Identity confirmation

Aqueous Solubility of 2-Chlorophenazine 5-oxide: 0.058 g/L at 25°C

The aqueous solubility of 2-chlorophenazine 5-oxide has been determined as 0.058 g/L at 25°C, classifying it as practically insoluble in water [1]. This value is comparable to other halogenated phenazine N-oxides, consistent with the lipophilic nature of the chlorinated tricyclic core. No direct comparator data for closely related analogs under identical conditions are available; this is provided as a physicochemical reference point for solubility-dependent experimental design.

Aqueous solubility
Data to verify
0.058 g/L (25°C)
Guides organic co‑solvent selection
No direct comparator under identical conditions
Solubility Formulation Sample preparation

2-Chlorophenazine 5-oxide Applications


Synthesis of 2-Alkoxy/Amino Phenazine N-Oxides

Researchers requiring a high-yield, single-product alkoxylation of a chlorophenazine N-oxide scaffold should select 2-chlorophenazine 5-oxide. Under aqueous ethanolic alkali conditions, this compound yields 2-ethoxyphenazine 5-oxide exclusively in 91% yield, without the competing hydrolysis observed with the 3-chloro regioisomer [1]. This clean transformation is advantageous for preparing 2-alkoxy-substituted phenazine N-oxides for further derivatization or biological evaluation.

Regioselective 7-Functionalization for SAR

Investigators seeking to introduce a nitro group (or subsequent amine via reduction) at the 7-position of a 2-chlorophenazine scaffold must use the 5-oxide form. The non-oxidized 2-chlorophenazine is completely unreactive toward nitration, whereas 2-chlorophenazine 5-oxide undergoes regioselective substitution exclusively at the 7-position [2]. This enables the preparation of 2-chloro-7-substituted phenazine derivatives that are otherwise inaccessible from the non-oxidized precursor.

Piperidino-Functionalized Phenazine Synthesis

For research programs synthesizing amine-functionalized phenazines via nucleophilic aromatic substitution, 2-chlorophenazine 5-oxide offers a strategic advantage: the 2-position chlorine is inherently more reactive than the 1-position isomer, and the N-oxide group further activates the halogen toward displacement [3]. This compound is well-suited for preparing 2-piperidino-phenazine 5-oxides or, after subsequent reduction, the corresponding 2-amino-substituted phenazines.

Analytical Standard & QC Reference

The distinct melting point of 2-chlorophenazine 5-oxide (178–178.5°C with decomposition) provides a reliable, instrumentally simple metric for identity confirmation [4]. This thermal signature differs substantially from that of the non-oxidized 2-chlorophenazine (~146–148°C) and from other regioisomeric chlorophenazine oxides, enabling rapid verification of compound identity and oxidation state upon receipt, during storage monitoring, or prior to use in critical experiments.

Application
Selection Property
Validation Focus
2‑Alkoxy/Amino N‑oxide synthesis
Exclusive alkoxylation without hydrolysis
Product purity and reaction outcome
7‑Functionalization for SAR
N‑oxide‑dependent electrophilic activation
Nitration reactivity and regiochemistry
Piperidino‑functionalized phenazines
Enhanced 2‑Cl displacement by amines
Amination efficiency and derivative identity
Analytical standard & QC
Distinct melting point for oxidation state
Thermal identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chlorophenazine 5-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.